![molecular formula C13H20N2 B14131441 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine CAS No. 914202-88-3](/img/structure/B14131441.png)
1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a methanamine group and a 4-ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-Ethylbenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.
Step 2: The Schiff base is reduced using sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine
- 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine
- 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine
Uniqueness
1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
914202-88-3 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15/h3-6,12H,2,7-10,14H2,1H3 |
Clave InChI |
LUPMITMBUFKQAH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2CCC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


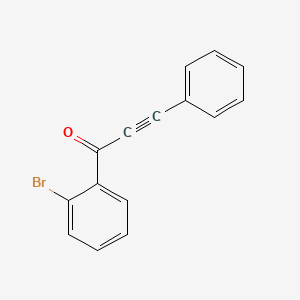
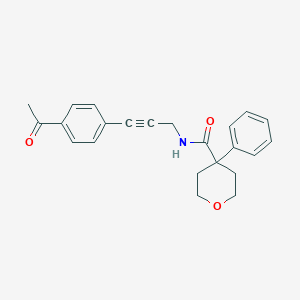
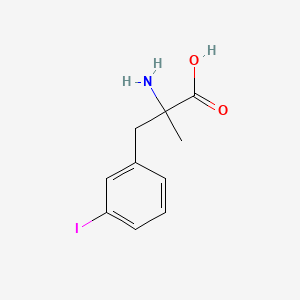
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
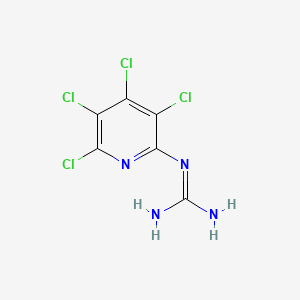
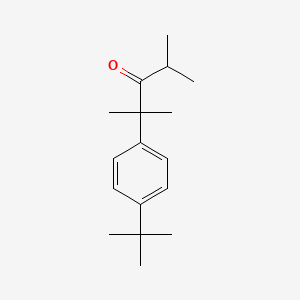
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
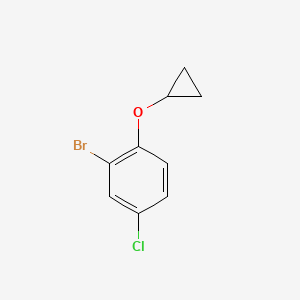
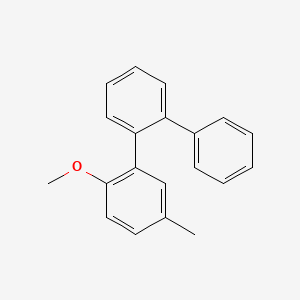
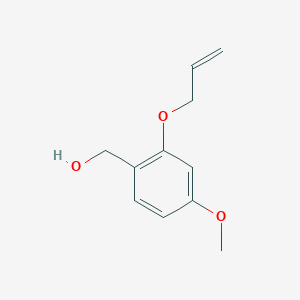
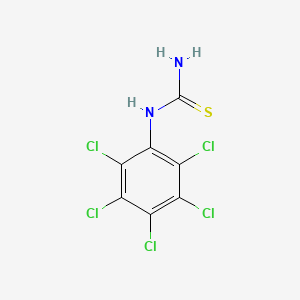
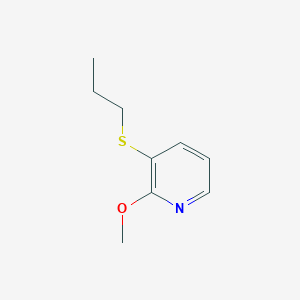
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
